Cas no 2098136-01-5 (2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)

2-(1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a specialized organic compound featuring a pyrazole core substituted with a cyclopropylmethyl group and a trifluoromethyl moiety. The structure is further functionalized with an N-methylethylamine side chain, enhancing its potential as an intermediate in pharmaceutical or agrochemical synthesis. The cyclopropyl and trifluoromethyl groups contribute to steric and electronic modulation, potentially improving metabolic stability and binding affinity in target applications. This compound’s well-defined scaffold makes it suitable for exploratory research in medicinal chemistry, particularly in the development of bioactive molecules. Its synthetic versatility and unique substitution pattern offer opportunities for structure-activity relationship studies.
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine structure
2098136-01-5 structure
Product name:2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
CAS No:2098136-01-5
MF:C11H16F3N3
Molecular Weight:247.260052680969
CID:5729203
PubChem ID:121213830

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine 化学的及び物理的性質

名前と識別子

    • AKOS026724302
    • F2198-5545
    • 2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]-N-methylethanamine
    • 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
    • 2098136-01-5
    • 1H-Pyrazole-4-ethanamine, 1-(cyclopropylmethyl)-N-methyl-3-(trifluoromethyl)-
    • インチ: 1S/C11H16F3N3/c1-15-5-4-9-7-17(6-8-2-3-8)16-10(9)11(12,13)14/h7-8,15H,2-6H2,1H3
    • InChIKey: DECJIXKWNDGUBK-UHFFFAOYSA-N
    • SMILES: FC(C1C(CCNC)=CN(CC2CC2)N=1)(F)F

計算された属性

  • 精确分子量: 247.12963201g/mol
  • 同位素质量: 247.12963201g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 29.8Ų

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.3±0.1 g/cm3
  • Boiling Point: 294.4±35.0 °C at 760 mmHg
  • フラッシュポイント: 131.9±25.9 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C
  • 酸度系数(pKa): 9.84±0.10(Predicted)

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine Security Information

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2198-5545-0.25g
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
2098136-01-5 95%+
0.25g
$716.0 2023-09-06
Life Chemicals
F2198-5545-10g
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
2098136-01-5 95%+
10g
$3335.0 2023-09-06
TRC
C163256-1g
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)-n-methylethan-1-amine
2098136-01-5
1g
$ 1135.00 2022-06-06
Life Chemicals
F2198-5545-2.5g
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
2098136-01-5 95%+
2.5g
$1588.0 2023-09-06
TRC
C163256-500mg
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)-n-methylethan-1-amine
2098136-01-5
500mg
$ 750.00 2022-06-06
Life Chemicals
F2198-5545-5g
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
2098136-01-5 95%+
5g
$2382.0 2023-09-06
Life Chemicals
F2198-5545-0.5g
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
2098136-01-5 95%+
0.5g
$754.0 2023-09-06
TRC
C163256-100mg
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)-n-methylethan-1-amine
2098136-01-5
100mg
$ 210.00 2022-06-06
Life Chemicals
F2198-5545-1g
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
2098136-01-5 95%+
1g
$794.0 2023-09-06

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine 関連文献

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amineに関する追加情報

Introduction to 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine (CAS No. 2098136-01-5)

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2098136-01-5, belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their versatility in drug design. The presence of a cyclopropylmethyl group and a trifluoromethyl substituent in the pyrazole core imparts distinct electronic and steric properties, making it a promising candidate for further investigation.

The structural framework of this molecule is characterized by a pyrazole ring substituted at the 3-position with a trifluoromethyl group, enhancing its lipophilicity and metabolic stability. Additionally, the 4-position of the pyrazole ring is linked to an N-methylethan-1-amine moiety, which introduces a basic nitrogen atom capable of forming hydrogen bonds or participating in salt formation. The cyclopropylmethyl group at the 1-position adds another layer of complexity, influencing both the conformational flexibility and interactions with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. The trifluoromethyl group, in particular, is well-documented for its ability to improve pharmacokinetic properties such as bioavailability and metabolic stability. This feature has made trifluoromethylated pyrazoles attractive for drug discovery programs targeting various diseases, including inflammation, cancer, and infectious disorders.

In the context of current research, compounds like 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine are being explored for their potential as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with pathological conditions. The unique scaffold of this compound allows it to interact with specific kinase domains, potentially modulating their activity. Preliminary studies have suggested that such modifications can enhance binding affinity and selectivity, reducing off-target effects.

The cyclopropylmethyl group in this molecule may contribute to its binding interactions by providing steric hindrance that optimizes fit within active pockets of biological targets. This structural feature is particularly valuable in drug design, where precise molecular complementarity is essential for effective binding. Additionally, the amine functionality at the N-position can serve as a point for further derivatization, allowing chemists to fine-tune properties such as solubility and pharmacokinetics.

From a synthetic perspective, the preparation of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the trifluoromethyl group typically requires specialized reagents or catalytic systems to achieve high yields and purity. Similarly, the incorporation of the cyclopropylmethyl moiety demands careful consideration to maintain regioselectivity and minimize unwanted side reactions.

The biological evaluation of this compound has been a focus of several research groups aiming to uncover new therapeutic applications. In vitro assays have demonstrated promising activity against certain enzymatic targets, suggesting potential utility in treating conditions related to these pathways. While comprehensive preclinical data is still limited, these early findings warrant further investigation into its pharmacological profile.

The development of novel scaffolds like 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine underscores the ongoing evolution of drug discovery strategies. By leveraging structural motifs known to enhance biological activity, researchers can accelerate the identification of lead compounds with therapeutic potential. The integration of computational modeling and high-throughput screening techniques further streamlines this process, enabling rapid assessment of molecular interactions.

In conclusion,2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of substituents offers opportunities for developing next-generation therapeutics with improved efficacy and reduced side effects. As research continues to uncover new biological functions and synthetic strategies,this compound will likely remain at the forefront of pharmaceutical exploration.

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